Di-tert-butyl oxalate

Overview

Description

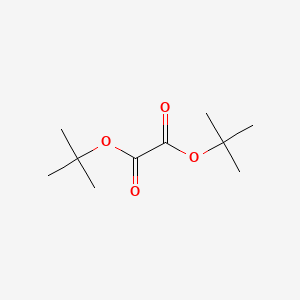

Di-tert-butyl oxalate (CAS 691-64-5, molecular formula C₁₀H₁₈O₄, molecular weight 202.25 g/mol) is a sterically hindered oxalate ester widely employed in synthetic organic chemistry. Its tert-butyl groups confer exceptional stability against hydrolysis, making it a robust reagent for introducing protected oxalate moieties into organic molecules . Key applications include:

- Protecting group strategies: Temporary masking of carboxylates during multistep syntheses.

- Diels-Alder reactions: Acting as a dienophile due to its electron-deficient oxalate core .

- Mechanistic studies: Investigating steric effects on esterification/transesterification kinetics .

- Crystal engineering: Used in synthesizing hydrogen-bonded supramolecular chains (e.g., in hydrazine derivatives) .

Physical properties include a melting point of 69–72°C and a sublimation enthalpy of 84.0 kJ/mol .

Preparation Methods

Reaction of Oxalates with Chloroalkanes

This method uses oxalates (e.g., sodium oxalate or potassium oxalate) and chloroalkanes as reactants in the presence of N,N-dimethylformamide (DMF) solvent under controlled conditions.

Procedure:

- Reactants : Sodium oxalate (13.4 g), chloro-normal butane (18.5–20.35 g), and DMF (300 mL).

- Reaction Conditions :

- Temperature: 40–60°C.

- Reaction Time: 2–4 hours.

- Nitrogen atmosphere to prevent oxidation.

- Post-Reaction Steps :

- Solution is cooled to room temperature.

- Washed three times with deionized water (1200 mL).

- Organic phase dried using anhydrous sodium sulfate.

- Reduced pressure distillation at 50°C for 2 hours.

Results:

| Reaction Time | Yield (%) | Purity (%) | Free Acid Content (%) | Residual Ignition (%) |

|---|---|---|---|---|

| 2 hours | 68.7 | ≥98.0 | ≤0.05 | ≤0.01 |

| 3 hours | 73.2 | ≥98.0 | ≤0.05 | ≤0.01 |

| 4 hours | 75.8 | ≥98.0 | ≤0.05 | ≤0.01 |

This method demonstrates that increased reaction time improves yield while maintaining high purity levels.

Hydrazine Hydrate Method

In this approach, di-tert-butyl oxalate is synthesized by reacting oxirane derivatives with hydrazine hydrate followed by tert-butoxycarbonylation.

Procedure:

- Reactants :

- Methylsulfanyl-methyl oxirane (55.8 g).

- Hydrazine hydrate (17.5 g).

- Reaction Conditions :

- Temperature: Heated to 95°C for 6 hours.

- Post-Reaction Steps :

- Hydrazine hydrate removed via reduced pressure distillation at 85°C.

- Methanol and tert-butoxycarbonyl anhydride added.

- Purification :

- Column chromatography followed by recrystallization from methanol-acetone mixture.

Results:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Crude Product | 78.8 | High |

| Recrystallized Product | 57 | High |

This method is effective for producing highly pure this compound crystals.

Analysis of Methods

The table below compares the two primary preparation methods:

| Method | Reactants | Temperature Range (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reaction with Chloroalkanes | Sodium oxalate, chloroalkane, DMF | 40–60 | 2–4 | Up to 75.8% | ≥98.0 |

| Hydrazine Hydrate Method | Oxirane derivatives, hydrazine hydrate, tert-butoxycarbonyl anhydride | Up to 95 | ~6 | Up to 78.8%* | High |

*Yield refers to crude product before recrystallization.

Key Observations

- Yield Optimization : Increasing reaction time and temperature improves yield in the chloroalkane method.

- Purity : Both methods achieve high purity levels suitable for industrial applications.

- Environmental Considerations : The chloroalkane method avoids excessive use of acids or auxiliary reagents, making it more environmentally friendly.

- Recrystallization Benefits : The hydrazine hydrate method allows further purification through recrystallization, yielding highly pure crystalline products.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl oxalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid and tert-butyl alcohol.

Reduction: It can be reduced to form di-tert-butyl glycolate using reducing agents like lithium aluminum hydride.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Oxalic acid and tert-butyl alcohol.

Reduction: Di-tert-butyl glycolate.

Substitution: Various substituted oxalates depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl oxalate is a chemical compound with a variety of applications in scientific research, especially in organic synthesis, biology, medicine, and industry. It's characterized by two tert-butyl groups attached to an oxalate moiety and typically appears as a colorless liquid with a relatively low boiling point. It is also soluble in organic solvents and has reactivity typical of esters.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis this compound serves as a reagent in organic synthesis for preparing various oxalate derivatives. It can introduce a protected oxalate group into organic molecules, which can then undergo decarboxylation or be used as a dienophile in Diels-Alder reactions . It is also utilized in the transesterification of β-keto esters, a useful transformation in organic synthesis. The transesterification of β-keto esters most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important.

- Protecting Group this compound can act as a protecting group for carboxylic acids. The tert-butyl groups render the oxalate ester less prone to hydrolysis, making this compound a stable and versatile reagent for various experimental applications .

- Preparation of other Esters this compound can be employed in the preparation of other esters.

Biology

- Synthesis of Biologically Active Compounds this compound is used in the synthesis of biologically active compounds.

- Thermal Analysis and Calorimetry Di-tert-butyl azodicarboxylate (DBAD), a compound similar to this compound, has been studied for its thermal decomposition mechanism and hazard assessment.

Medicine

- Pharmaceutical Research It has potential pharmaceutical applications in drug synthesis and development.

Industry

- Specialty Chemicals and Materials It is utilized in the production of specialty chemicals and materials.

Reactions

- Hydrolysis this compound undergoes hydrolysis in the presence of water and an acid or base catalyst, yielding oxalic acid and tert-butyl alcohol.

- Reduction Reduction of this compound results in di-tert-butyl glycolate.

- Substitution Depending on the nucleophile used, various substituted oxalates can be produced via substitution reactions.

Comparison with Other Oxalates

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Diethyl oxalate | C6H10O4 | Lower boiling point; used as a solvent |

| Dimethyl oxalate | C4H6O4 | More volatile; commonly used in organic synthesis |

| Di-n-butyl oxalate | C10H18O4 | Similar structure but different alkyl groups |

Crystal Structure and Melting Point

Mechanism of Action

The mechanism of action of di-tert-butyl oxalate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of oxalic acid and tert-butyl alcohol. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di-n-butyl Oxalate (CAS 2050-60-4)

Key Insight : The tert-butyl groups in this compound enhance hydrolytic stability compared to the linear n-butyl chains in di-n-butyl oxalate, which lacks steric protection .

Di-tert-butyl Dicarbonate (CAS 24424-99-5)

Key Insight : While both compounds utilize tert-butyl groups for stability, di-tert-butyl dicarbonate is primarily a protecting agent for amines, whereas this compound focuses on carboxylate masking and cycloaddition reactions .

Di-tert-butyl Peroxide (CAS 110-05-4)

Key Insight: Di-tert-butyl peroxide’s peroxide bond enables radical-driven polymerization, contrasting with this compound’s role in non-radical organic transformations .

Di-tert-butyl Polysulfide (TBPS 454)

Key Insight : Polysulfides exhibit distinct chemical behavior (e.g., sulfur chain reactivity) and industrial applications compared to oxalate esters .

L-Aspartic Acid Di-tert-butyl Ester Hydrochloride

Key Insight: The aspartic acid derivative integrates biological activity, enabling neurochemical research, unlike the non-chiral this compound .

Biological Activity

Di-tert-butyl oxalate (DTBO) is an organic compound with the molecular formula CHO. It is categorized as a dialkyl oxalate and has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DTBO, focusing on its mechanisms, effects, and relevant case studies.

This compound is a colorless liquid at room temperature, with a melting point of approximately 327 °C . It is known for its stability and low toxicity in comparison to other oxalate esters. The compound can participate in various chemical reactions, including esterification and radical generation under specific conditions .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of DTBO. It has been shown to mitigate oxidative stress in cellular models. For instance, research indicates that compounds similar to DTBO can protect renal cells from oxidative damage induced by oxalate exposure. This is particularly relevant in nephrology, where oxidative stress contributes to kidney stone formation and renal injury .

- Oxidative Stress Mitigation : DTBO may inhibit reactive oxygen species (ROS) production, thereby protecting cells from damage.

- Cell Viability : In vitro studies demonstrate that DTBO enhances cell viability in the presence of oxidative agents, suggesting a protective role against cellular damage.

Interaction with Biological Systems

The interaction of DTBO with biological systems has been studied primarily through its effects on renal cells. It appears that DTBO can influence cellular pathways related to inflammation and apoptosis.

- Inflammation Modulation : Studies indicate that DTBO may downregulate pro-inflammatory cytokines, which are crucial in the pathogenesis of kidney diseases.

- Apoptosis Inhibition : By modulating apoptotic pathways, DTBO could potentially reduce cell death in renal tissues exposed to harmful stimuli.

Study 1: Renal Protective Effects

A pivotal study investigated the protective effects of DTBO on normal rat kidney epithelial-like (NRK-52E) cells exposed to high levels of oxalate. The findings revealed that pre-treatment with DTBO significantly reduced cell damage and ROS levels compared to untreated controls. The study utilized various assays to quantify cell viability and oxidative stress markers, demonstrating the compound's potential as a therapeutic agent against nephrolithiasis .

| Treatment Group | Cell Viability (%) | ROS Levels (μM) |

|---|---|---|

| Control | 100 | 10 |

| Oxalate Only | 45 | 50 |

| Oxalate + DTBO | 75 | 20 |

Study 2: Radical Generation

In another study, DTBO was evaluated for its ability to act as an alcohol-activating group in photoredox reactions. The results indicated that under visible light conditions, DTBO facilitated the generation of radicals from alcohols, showcasing its utility in organic synthesis and potential applications in drug development .

Safety and Toxicology

While this compound exhibits promising biological activities, understanding its safety profile is crucial. Toxicological assessments indicate that it has a relatively low toxicity level compared to other oxalates. However, as with any chemical compound, proper handling and usage guidelines should be followed to minimize exposure risks .

Q & A

Q. How can researchers optimize the synthesis of di-tert-butyl oxalate to improve yield and purity?

Methodological Answer :

Synthesis optimization requires systematic experimental design, such as response surface methodology (RSM) or factorial design, to evaluate critical parameters like temperature, molar ratios, and reaction time. For instance, evidence from niobium oxalate synthesis highlights temperature as a key factor affecting purity and particle size . For this compound, analogous studies could involve varying tert-butanol and oxalic acid ratios under controlled anhydrous conditions, followed by purification via vacuum distillation or recrystallization (melting point: 69–72°C ). Statistical analysis of variance (ANOVA) can identify significant variables.

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer :

Combined spectroscopic and chromatographic methods are essential:

- NMR spectroscopy (¹H and ¹³C) confirms ester group connectivity and tert-butyl substituents.

- FT-IR validates carbonyl (C=O) stretches (~1750 cm⁻¹) and ether (C-O) bonds.

- Mass spectrometry (MS) verifies molecular ion peaks (m/z 202.25 ).

- X-ray crystallography (as in ) resolves crystal packing and hydrogen-bonding interactions.

- HPLC or GC assesses purity by detecting residual solvents or side products.

Q. How should researchers address discrepancies in reported thermal stability data for this compound?

Methodological Answer :

Contradictory thermal data (e.g., decomposition temperatures) may arise from varying experimental conditions. To resolve this:

- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to map decomposition pathways.

- Compare kinetic models (e.g., Kissinger method) to calculate activation energies .

- Standardize heating rates and sample masses across replicate trials. Reference safety data on flammability (flash point: 37°C ) to contextualize results.

Q. What strategies can mitigate ester hydrolysis during storage or experimental use of this compound?

Methodological Answer :

Hydrolysis susceptibility necessitates:

- Storage : Under anhydrous conditions (desiccants) at 2–8°C , with inert gas (Ar/N₂) purging for long-term stability.

- Handling : Use moisture-free solvents (e.g., dried THF or DCM) and Schlenk techniques for air-sensitive reactions.

- Stabilization : Additives like molecular sieves or scavengers (e.g., triethylamine) can sequester hydrolytic byproducts. Monitor via periodic FT-IR or titrimetry for carbonyl integrity.

Q. How can this compound’s reactivity as a carbonylating agent be systematically studied in nucleophilic substitution reactions?

Methodological Answer :

Design a reaction matrix with:

- Nucleophile diversity : Compare primary/secondary amines, alcohols, and thiols.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for enhanced efficiency.

- Kinetic profiling : Use in-situ techniques (e.g., FT-IR monitoring) to track reaction progress.

- Computational modeling : Density functional theory (DFT) can predict transition states and regioselectivity. Reference analogous ester reactivity studies for mechanistic insights .

Q. What experimental approaches are suitable for quantifying trace oxalate degradation products in this compound samples?

Methodological Answer :

- Titrimetry : Potassium permanganate titration under acidic conditions quantifies free oxalate ions .

- UV-Vis spectrophotometry : Complexation with Fe³⁺ at 510 nm provides sensitivity down to ppm levels .

- Ion chromatography (IC) : Separates and quantifies oxalate anions with high precision.

- Calibration standards : Use sodium oxalate for method validation, ensuring linearity (R² > 0.995).

Q. How can researchers design controlled studies to evaluate this compound’s compatibility with oxidizing agents?

Methodological Answer :

- Hazard assessment : Review safety data (UN2930 classification ) to define safe operating limits.

- Stepwise testing : Start with small-scale reactions (e.g., 1 mmol) using incremental oxidant equivalents (e.g., KMnO₄, H₂O₂).

- In-situ monitoring : Employ calorimetry (e.g., DSC) to detect exothermic events indicative of incompatibility.

- Product analysis : Identify decomposition products (e.g., CO₂, tert-butanol) via GC-MS or FT-IR.

Q. What methodologies enable the study of this compound’s role in asymmetric catalysis?

Methodological Answer :

- Chiral ligand synthesis : Derivatize this compound with enantiopure amines or alcohols.

- Catalytic screening : Test in model reactions (e.g., asymmetric aldol or Henry reactions).

- Enantiomeric excess (ee) analysis : Use chiral HPLC or polarimetry to quantify stereoselectivity.

- Mechanistic probes : Isotopic labeling (¹⁸O) or kinetic isotope effects (KIE) can elucidate transition states.

Q. How should researchers reconcile conflicting data on this compound’s solubility in polar aprotic solvents?

Methodological Answer :

- Standardized protocols : Use fixed temperatures (e.g., 25°C) and solvent drying methods.

- Phase diagrams : Construct solubility curves in solvents like DMSO, DMF, and acetonitrile.

- Molecular dynamics (MD) simulations : Predict solvation energetics based on Hansen solubility parameters.

- Cross-validate : Compare gravimetric and spectroscopic (UV-Vis) solubility measurements .

Q. What advanced techniques characterize this compound’s supramolecular interactions in crystal lattices?

Methodological Answer :

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O in ).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O interactions).

- Thermal analysis : Correlate melting behavior (69–72°C ) with lattice stability.

- Powder XRD : Assess polymorphism or amorphous content in bulk samples.

Properties

IUPAC Name |

ditert-butyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYGMWIAXRMHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219157 | |

| Record name | Di-tert-butyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-64-5 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-butyl oxalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT3TXT9FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.